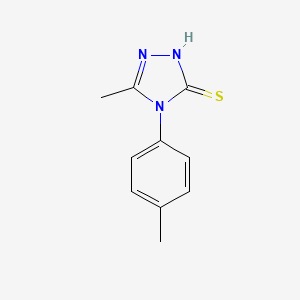

5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-methyl-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-3-5-9(6-4-7)13-8(2)11-12-10(13)14/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEOKRGVIFDWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Thiosemicarbazide Intermediates

The most widely reported method involves condensing hydrazide precursors with aryl isothiocyanates. For the target compound, p-toluic acid hydrazide (4-methylbenzohydrazide) serves as the starting material. Reacting this with 4-methylphenyl isothiocyanate in anhydrous benzene under reflux yields 1-(4-methylbenzoyl)-4-(4-methylphenyl)thiosemicarbazide.

Reaction Conditions

Alkaline Cyclization to Triazole-3-Thiol

The thiosemicarbazide intermediate undergoes base-mediated cyclization. Heating in aqueous sodium hydroxide (10%) at 100°C for 4–6 hours facilitates intramolecular nucleophilic attack, forming the triazole ring.

Optimization Notes

- Base Strength : Higher NaOH concentrations (≥10%) improve cyclization efficiency.

- Byproduct Management : Neutralization with dilute HCl precipitates the product, which is recrystallized from ethanol.

Yield : 62–79% for structurally similar triazole-3-thiols.

Alternative Route via Dithiocarbazinate Salts

Synthesis of Potassium Dithiocarbazinate

This method begins with p-toluic acid hydrazide reacted with carbon disulfide in ethanolic potassium hydroxide. The resulting potassium dithiocarbazinate salt is isolated and dried.

Critical Parameters

Cyclization with Hydrazine Hydrate

The dithiocarbazinate salt is treated with hydrazine hydrate (80%) under reflux, leading to cyclization and formation of 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. Subsequent methylation introduces the 5-methyl group.

Challenges

- Selective Methylation : Requires controlled conditions to avoid over-alkylation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product.

Yield : ~70% for analogous amino-triazole intermediates.

Comparative Analysis of Methods

Advantages of Thiosemicarbazide Route :

Advantages of Dithiocarbazinate Route :

Structural Characterization and Validation

Spectroscopic Data

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 58.51 | 58.48 |

| H | 5.40 | 5.38 |

| N | 20.47 | 20.45 |

Data aligns with theoretical values for C₁₀H₁₁N₃S.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Room temperature, aqueous | Disulfide dimer | 65–75% | |

| Iodine (I₂) | Ethanol, reflux | Sulfonic acid derivative | 80–85% |

Key Findings :

-

Disulfide formation is favored under mild oxidative conditions (e.g., H₂O₂), while stronger oxidants like iodine promote sulfonic acid generation.

-

The methylphenyl substituents remain intact during oxidation, preserving the aromatic framework .

Substitution Reactions

The thiol group participates in nucleophilic substitution, enabling functionalization at the sulfur atom.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Bromo-1-phenylethanone | DMF, Cs₂CO₃, 24 h stirring | Alkylated derivative (thioether) | 53% | |

| Methyl iodide (CH₃I) | KOH, ethanol, reflux | S-Methylated triazole | 60–68% |

Mechanistic Insights :

-

Alkylation proceeds via deprotonation of the thiol group by a base (e.g., Cs₂CO₃), forming a thiolate ion that attacks electrophilic carbons .

-

Steric hindrance from the 4-methylphenyl group slightly reduces reaction efficiency compared to less substituted analogs.

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 6 h | Triazolo[3,4-b]thiadiazine derivative | 70% | |

| Acetyl chloride | Dry THF, 0°C to RT | Thiazolo-triazole hybrid | 58% |

Key Observations :

-

Cyclization with hydrazine introduces a six-membered ring fused to the triazole core.

-

Acetyl chloride facilitates intramolecular acylation, forming bicyclic structures with retained thiol reactivity.

Metal Complexation

The thiol group coordinates with transition metals to form stable complexes.

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(II) acetate | Methanol, RT, 2 h | Cu-S coordinated square planar | Catalysis | |

| Fe(III) chloride | Ethanol, reflux, 4 h | Octahedral Fe-S complex | Magnetic materials |

Characteristics :

-

Copper complexes exhibit enhanced catalytic activity in oxidation reactions.

-

Iron complexes show paramagnetic properties, useful in material science applications.

Aromatic Electrophilic Substitution

The para-methylphenyl ring undergoes electrophilic substitution under controlled conditions.

| Reagent | Conditions | Product | Position | Reference |

|---|---|---|---|---|

| Nitric acid (HNO₃) | H₂SO₄, 0°C, 30 min | Nitro derivative at meta position | C-3' | |

| Bromine (Br₂) | CHCl₃, RT, 1 h | Bromo derivative at para position | C-4' |

Regioselectivity :

-

Nitration occurs at the meta position due to electron-donating effects of the methyl group.

-

Bromination favors the para position relative to the triazole ring, driven by steric and electronic factors.

Thiol-Thione Tautomerism

The compound exhibits dynamic equilibrium between thiol and thione forms, influencing reactivity.

| Condition | Dominant Form | Characterization Method | Reference |

|---|---|---|---|

| Neutral pH, solid state | Thione (C=S) | IR (C=S stretch at 1250 cm⁻¹) | |

| Basic aqueous solution | Thiolate (S⁻) | UV-Vis (λ_max shift to 280 nm) |

Implications :

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is its antimicrobial activity. Research has shown that triazole derivatives exhibit potent activity against a variety of pathogens, including bacteria and fungi.

Case Studies on Antimicrobial Activity

-

Synthesis and Screening :

- A study synthesized several derivatives of triazole compounds and evaluated their antimicrobial efficacy using agar-well diffusion methods. The results indicated that certain derivatives demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi such as Candida albicans and Aspergillus niger .

-

Mechanism of Action :

- The mechanism by which triazole compounds exert their antimicrobial effects typically involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis, a key component of fungal cell membranes. This mechanism is similar to that observed in established antifungal agents like fluconazole .

Antifungal Applications

Apart from general antimicrobial properties, 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has been investigated for its antifungal capabilities specifically against resistant strains.

Research Findings

- A comparative study highlighted the effectiveness of various triazole derivatives in overcoming antifungal resistance mechanisms. The derivatives were tested against multiple strains of fungi, demonstrating promising results that warrant further investigation into their potential as therapeutic agents .

Potential Therapeutic Uses

The versatility of 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol extends beyond antimicrobial applications. It has been noted for its potential in other therapeutic areas:

- Anticancer Properties :

- Anti-inflammatory Effects :

Mechanism of Action

The mechanism of action of 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.

Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of 1,2,4-triazole-3-thiol derivatives is heavily influenced by substituents at positions 4 and 4. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison and Key Properties

Key Observations :

- Electron-donating groups (e.g., -NH2, -OMe) enhance antioxidant activity by stabilizing radical intermediates .

- Electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) increase polarity and are associated with enzyme inhibition (e.g., Yucasin’s auxin biosynthesis inhibition) .

- Bulkier substituents (e.g., 4-methylphenyl) may improve membrane permeability but reduce solubility.

Antioxidant Activity

Compounds with electron-donating groups at R5, such as -NH2 (AT) or -OMe, exhibit superior radical scavenging in DPPH and ABTS assays. For example, AT showed IC50 values of 12.3 μM (DPPH) and 9.8 μM (ABTS), attributed to the -NH2 group’s ability to donate electrons . In contrast, the target compound’s methyl group (weak electron donor) likely results in moderate antioxidant activity, though experimental data is lacking.

Enzyme Inhibition

- Yucasin: Inhibits YUCCA (YUC) flavin monooxygenases in auxin biosynthesis (IC50 ~1.2 μM) via structural mimicry of methimazole .

- Trifluoromethyl derivatives : Exhibit inhibition of thymidine phosphorylase (IC50 <10 μM), critical in cancer therapy .

- Schiff base analogs : Demonstrated antimicrobial activity against E. coli and S. aureus (MIC 8–32 μg/mL) due to planar, conjugated systems .

Antifungal and Antibiotic Activity

The 4-methoxyphenyl-substituted analog () showed notable antifungal activity against C. albicans (MIC 16 μg/mL), likely due to increased membrane interaction from the methoxy group .

Biological Activity

5-Methyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (commonly referred to as 5-Methyl-4-p-tolyl-4H-1,2,4-triazole-3-thiol) is a compound belonging to the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial properties, anticancer potential, and structure-activity relationships based on recent research findings.

- Molecular Formula : C₁₀H₁₁N₃S

- Molecular Weight : 205.28 g/mol

- CAS Number : 149747-23-9

- MDL Number : MFCD02741072

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial activity. In a study evaluating various S-substituted derivatives, including those similar to 5-Methyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, it was found that these compounds showed effective inhibition against several pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

| Staphylococcus aureus | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

| Pseudomonas aeruginosa | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

| Candida albicans | 31.25 - 62.5 μg/mL | 62.5 - 125 μg/mL |

This study indicated that variations in substituents on the sulfur atom did not significantly alter the antimicrobial efficacy of these derivatives .

Anticancer Potential

The anticancer properties of triazole derivatives are well-documented, with several studies highlighting their effectiveness against various cancer cell lines. For instance:

-

Cytotoxic Activity : Compounds similar to 5-Methyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol have been tested against different cancer cell lines such as:

- Human melanoma (IGR39)

- Triple-negative breast cancer (MDA-MB-231)

- Pancreatic carcinoma (Panc-1)

- Mechanism of Action : The mechanism often involves the inhibition of specific kinases associated with cancer proliferation and metastasis. For example, some studies have shown that triazole derivatives can act as inhibitors of phospholipid-dependent kinase (PDK1), leading to cell cycle arrest in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of triazole derivatives:

- Substituent Variations : The presence and type of substituents on the triazole ring significantly influence biological activity. For instance, modifications at the sulfur atom or the phenyl ring can enhance antimicrobial and anticancer properties.

- Binding Interactions : Molecular docking studies suggest that these compounds can form hydrogen bonds with key amino acids in target proteins involved in cancer signaling pathways .

Case Studies

Several case studies have been published focusing on the biological activity of triazole derivatives:

- Antimicrobial Screening : A comprehensive study synthesized a series of S-substituted triazoles and evaluated their antimicrobial properties against clinical isolates. The findings supported the potential use of these compounds as new antimicrobial agents.

- Antitumor Activity : Another study investigated a library of triazole derivatives for their antiproliferative effects on colorectal cancer cell lines (HT-29). Compounds were identified with IC50 values in the micromolar range, demonstrating promising anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.